

# The Aberrant Activation of the Notch Signaling Pathway in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Notch signaling pathway, a highly conserved cell-to-cell communication system, is a critical regulator of cellular differentiation, proliferation, and apoptosis. Its precise functioning is paramount for normal tissue development and homeostasis. However, dysregulation of this intricate network, particularly its overactivation, is a common hallmark of numerous malignancies, driving tumor initiation, progression, and resistance to therapy. This in-depth technical guide explores the landscape of cancers characterized by an overactive Notch pathway, presenting quantitative data, detailed experimental methodologies for its assessment, and visual representations of the core signaling cascade and associated analytical workflows.

# Cancers with Overactive Notch Signaling: A Quantitative Overview

The aberrant activation of the Notch pathway is implicated in a wide array of both hematological and solid tumors. The mechanisms of overactivation are diverse, ranging from activating mutations in the NOTCH receptors to the overexpression of its ligands and downstream target genes. The following tables summarize the quantitative data on Notch pathway overactivation in several key cancers.

#### T-Cell Acute Lymphoblastic Leukemia (T-ALL)

Notch1 signaling is a major oncogenic driver in T-ALL, with activating mutations being a frequent event.[1]



| Alteration                                     | Frequency in T-ALL | Reference |
|------------------------------------------------|--------------------|-----------|
| Activating NOTCH1 mutations                    | >50%               | [1]       |
| NOTCH1 PEST domain mutations                   | ~20-25%            | [1]       |
| FBXW7 mutations (affecting Notch1 degradation) | ~15%               | [1]       |

Significantly higher expression of Notch1 is detected in T-ALL with Notch1 mutations compared to those with wild-type Notch1.[2]

#### **Breast Cancer**

Overexpression of Notch receptors and ligands is correlated with poorer patient prognosis in breast cancer.[3] Aberrant Notch signaling has been extensively linked to the aggressive triplenegative breast cancer (TNBC) subtype.[3]

| Component                  | Observation                                                     | Reference |
|----------------------------|-----------------------------------------------------------------|-----------|
| Notch4 Expression          | 55.6% in TNBC samples vs.<br>25.5% in ER+ samples               | [3]       |
| Notch1 membranous staining | Significantly more marked in ERα-positive tumors                | [4]       |
| Cytoplasmic Notch1         | Significantly correlated with lymph node status and tumor grade | [4]       |

### **Non-Small Cell Lung Cancer (NSCLC)**

Alterations in the Notch pathway are observed in approximately one-third of non-small-cell lung carcinomas (NSCLCs).[5]



| Alteration                                                          | Frequency in NSCLC            | Reference |
|---------------------------------------------------------------------|-------------------------------|-----------|
| Loss of Numb expression<br>(leading to increased Notch<br>activity) | ~30%                          | [5]       |
| Gain-of-function mutations in NOTCH1                                | ~10%                          | [5]       |
| Elevated NOTCH3 expression                                          | 30-40% of primary lung tumors | [6]       |

#### **Pancreatic Cancer**

While the role of Notch signaling in pancreatic cancer can be context-dependent, evidence points to its overactivation contributing to tumor progression and treatment resistance.[7][8]

| Component                    | Observation in Pancreatic Ductal Adenocarcinoma (PDAC)                            | Reference |
|------------------------------|-----------------------------------------------------------------------------------|-----------|
| Notch1 and Notch3            | Increased levels in PDAC tissues                                                  | [9]       |
| DLL1, DLL3, and DLL4 ligands | Increased levels in PDAC tissues and cell lines                                   | [9]       |
| Hes1 (downstream target)     | Strong expression correlated with shorter overall survival (11.1 vs. 21.6 months) | [10]      |

## **Colorectal Cancer (CRC)**

A significant percentage of colorectal cancers exhibit overexpression of Notch pathway genes. [5]



| Component                  | Frequency of<br>Overexpression (≥2-fold) | Reference |
|----------------------------|------------------------------------------|-----------|
| Receptors                  |                                          |           |
| Notch1                     | 36% in CRCs                              | [5]       |
| Notch2                     | 29% in CRCs                              | [5]       |
| Notch3                     | 73% in CRCs                              | [5]       |
| Notch4                     | 56% in CRCs                              | [5]       |
| Ligands                    |                                          |           |
| Jagged1                    | 26% in CRCs                              | [5]       |
| Jagged2                    | 52% in CRCs                              | [5]       |
| DLL1                       | 25% in CRCs                              | [5]       |
| DLL3                       | 25% in CRCs                              | [5]       |
| DLL4                       | 39% in CRCs                              | [5]       |
| Overall Pathway Activation | 86% of CRCs                              | [5]       |

Mutation frequencies of key Notch pathway genes in the TCGA-CRC cohort have also been reported.[8]

| Gene   | Mutation Frequency in TCGA-CRC | Reference |
|--------|--------------------------------|-----------|
| CREBBP | 26%                            | [8]       |
| EP300  | 17%                            | [8]       |
| NOTCH3 | 18%                            | [8]       |
| NOTCH2 | 15%                            | [8]       |
| NOTCH1 | 11%                            | [8]       |



### Glioblastoma (GBM)

Elevated Notch signaling is a key feature of glioblastoma, contributing to the maintenance of glioma stem cells (GSCs).[1][4]

| Component           | Observation in High-Grade<br>Glioma/GBM                                          | Reference |
|---------------------|----------------------------------------------------------------------------------|-----------|
| Notch1 and Hes1     | Highly expressed in high-grade glioma tissues compared to control brain tissues  | [6]       |
| NICD-positive cells | Decrease from 21.9% to 5.1% after a 7-day treatment with a y-secretase inhibitor | [11]      |

# Visualizing the Notch Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the canonical Notch signaling pathway and the workflows of key experimental techniques used to assess its activity.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The role of NOTCH1 signaling in T-ALL PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations increased overexpression of Notch1 in T-cell acute lymphoblastic leukemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Notch-1 and Notch-4 receptors as prognostic markers in breast cancer [sfera.unife.it]
- 5. Frequent Activation of Notch Signaling Pathway in Colorectal Cancers and Its Implication in Patient Survival Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Expression of Notch receptors and their ligands in pancreatic ductal adenocarcinoma -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Notch pathway activation is associated with pancreatic cancer treatment failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Aberrant Activation of the Notch Signaling Pathway
  in Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684586#in-which-cancers-is-the-notch-pathwayoveractive]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com